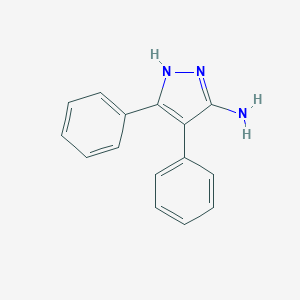

3,4-diphenyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

3,4-diphenyl-1H-pyrazol-5-amine belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

A novel one-flask synthetic method was developed in which 5-aminopyrazoles were reacted with N,N-substituted amides in the presence of PBr3. Hexamethyldisilazane was then added to perform heterocyclization to produce the corresponding pyrazolo .Molecular Structure Analysis

The molecular formula of 3,4-diphenyl-1H-pyrazol-5-amine is C15H13N3. Its molecular weight is 235.28 g/mol . The IUPAC name is 4,5-diphenyl-1H-pyrazol-3-amine .Chemical Reactions Analysis

The reaction of Appel salt 1 with 1H-pyrazol-5-amines 2 gives main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 3, and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles 5, together with several minor side products .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 54.7 Ų. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique

Anticancer Properties

3,4-diphenyl-1H-pyrazol-5-amine: has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic activity against human breast cancer cell lines (such as MCF-7). Some derivatives demonstrated promising cytotoxic effects, with IC50 values comparable to or even better than the standard drug cisplatin . Further studies are needed to explore its mechanism of action and potential clinical applications.

Antimicrobial Activity

The compound’s structure suggests that it may exhibit antimicrobial properties. Researchers have synthesized related pyrazolyl derivatives and evaluated their antibacterial and antifungal effects. Investigating the minimum inhibitory concentration (MIC) against various pathogens could provide valuable insights into its antimicrobial potential .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3,4-diphenyl-1H-pyrazol-5-amine might interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways might be affected .

Pharmacokinetics

The compound is a solid at room temperature , which might influence its absorption and distribution in the body.

Result of Action

Similar pyrazole derivatives have shown to exhibit potent antileishmanial and antimalarial activities , suggesting that 3,4-diphenyl-1H-pyrazol-5-amine might have similar effects.

Action Environment

Similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 171 to 270 °c , suggesting that 3,4-diphenyl-1H-pyrazol-5-amine might also be stable under a wide range of temperatures.

Safety and Hazards

Orientations Futures

Further studies are needed to explore the potential applications of 3,4-diphenyl-1H-pyrazol-5-amine in various fields. For instance, two improved, fast, feasible, scalable, and economic synthetic protocols for the laboratory scale manufacturing of 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-5-amine (PicADNP) are described .

Propriétés

IUPAC Name |

4,5-diphenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUMLMBTPMEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353171 | |

| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diphenyl-1H-pyrazol-5-amine | |

CAS RN |

63633-46-5 | |

| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B432946.png)

![6-(4-bromophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B432947.png)

![Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B432949.png)

![3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B432954.png)

![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-phenyl-amine](/img/structure/B432994.png)

![3-(4-chlorophenyl)-6-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B433001.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B433003.png)

![2-{[(4-{2,4-Bisnitroanilino}phenyl)imino]methyl}-4,6-dibromophenol](/img/structure/B433023.png)

![Methyl 3-amino-2-carbamoyl-6-methyl-4-pyridin-4-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B433053.png)

![Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B433080.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433114.png)

![4-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B433119.png)